SV2A Binding Affinity: UCB-J (R)-Enantiomer versus Levetiracetam (Parent Drug)
The (R)-UCB-J reference standard (CAS 2242777-07-5) displays an approximately 700-fold higher affinity for human SV2A compared to the parent antiepileptic drug levetiracetam (LEV). In competition binding assays, UCB-J exhibits a Kd of 3.7 ± 1.4 nM for SV2A, while levetiracetam competes with a Ki of 4.4 ± 0.7 µM [1]. This affinity gap is the mechanistic basis for why levetiracetam cannot serve as a PET tracer reference standard for synaptic density quantification.
| Evidence Dimension | Binding affinity to human SV2A |
|---|---|
| Target Compound Data | Kd = 3.7 ± 1.4 nM (UCB-J, (R)-enantiomer) |
| Comparator Or Baseline | Ki = 4,400 ± 700 nM (levetiracetam) |
| Quantified Difference | ~1,190-fold higher affinity for UCB-J |
| Conditions | Competition binding assay; SV2A protein; mean ± s.e.m.; data from Extended Data Fig. 10, Nature Structural & Molecular Biology 2024 |
Why This Matters
A 700- to 1,200-fold affinity advantage ensures that the PET tracer reference standard yields specific binding signals at nanomolar concentrations, while levetiracetam would require millimolar concentrations that are incompatible with tracer-level dosing.
- [1] Mittal A, Martin MF, Ledecq M, et al. Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A). Nat Struct Mol Biol. 2024; Extended Data Fig. 10: UCB-J Kd = 3.7 ± 1.4 nM; LEV Ki = 4.4 ± 0.7 µM. View Source
